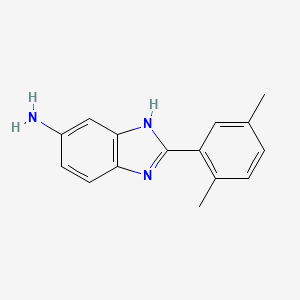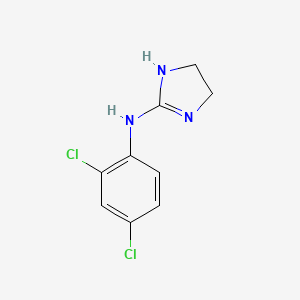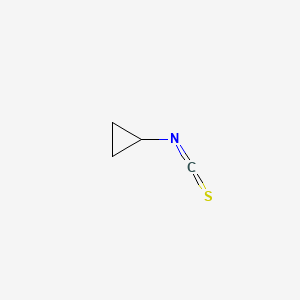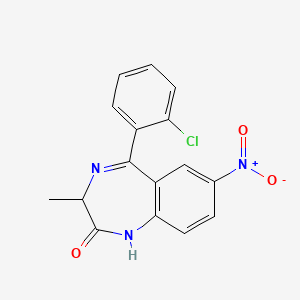
Diméthacrylate d'hexanediol-1,6
Vue d'ensemble
Description
1,6-Hexanediol dimethacrylate (HDDMA) is a monomer used in the synthesis of polymers materials. It is a versatile monomer with a wide range of applications, including adhesives, coatings, sealants, and printing inks. HDDMA is also used in the production of dental composites, which are used for cosmetic dentistry. HDDMA is a colorless, viscous liquid with a low odor and low volatility.
Applications De Recherche Scientifique
Micros sphères et microcapsules polymères
Le HDDMA sert de monomère dans la synthèse de microsphères polymères à base de poly(diméthacrylate d'hexanediol-1,6) et de microcapsules bifonctionnelles . Ces microstructures sont incorporées avec des nanoparticules comme le TiO2, améliorant ainsi leur fonctionnalité dans divers domaines tels que la délivrance de médicaments, la détection et la photonique, en raison de leur libération contrôlée et de leurs propriétés sensibles à la lumière.
Systèmes de délivrance de médicaments
Dans le domaine de la recherche médicale, le HDDMA est utilisé pour créer des réseaux polymères à l'intérieur des nanoparticules d'hydrogel. Ces nanoparticules sont conçues pour une libération soutenue des médicaments, ce qui les rend appropriées pour les applications de thérapie ciblée . L'incorporation de HDDMA améliore le profil de dégradation de ces hydrogels, permettant un contrôle précis des taux de libération des médicaments.
Photonique
Le HDDMA est essentiel au développement de matériaux photoniques. Il est utilisé pour fabriquer des matrices polymères qui abritent des nanoparticules sensibles à la lumière, contribuant aux avancées dans des domaines tels que la détection optique et la libération contrôlée de médicaments par la lumière .
Technologies de détection
Le rôle du composé dans les technologies de détection est significatif. Les polymères à base de HDDMA sont intégrés dans les conceptions de capteurs pour améliorer leur stabilité et leur sensibilité. Ces capteurs sont utilisés dans la surveillance environnementale, le diagnostic médical et le contrôle des procédés industriels .
Résines composites dentaires
Dans les applications dentaires, le HDDMA est un composant clé dans la formulation des résines composites. Il contribue à la résistance mécanique et à la durabilité des obturations dentaires, en garantissant qu'elles peuvent résister aux forces masticatoires et à l'environnement complexe de la cavité buccale .
Revêtements
Le HDDMA trouve une large application dans l'industrie des revêtements. C'est un ingrédient précieux dans la formulation des revêtements photopolymérisables UV, offrant une meilleure adhérence, une dureté et une résistance à l'abrasion . Cela le rend adapté aux revêtements protecteurs et décoratifs dans divers produits industriels et de consommation.
Adhésifs
L'industrie des adhésifs bénéficie de la capacité du HDDMA à agir comme un agent de réticulation dans la formulation d'adhésifs et de mastics réactifs . Son inclusion assure une liaison solide et une durabilité, qui sont des propriétés essentielles pour les adhésifs haute performance utilisés dans la construction, l'automobile et l'électronique.
Matériaux d'impression 3D
Le HDDMA est utilisé dans les applications d'impression 3D, en particulier dans le développement de résines photopolymérisables pour la fabrication additive . Il contribue à obtenir les propriétés mécaniques souhaitées et la vitesse de polymérisation, permettant la production d'objets imprimés en 3D complexes et durables.
Mécanisme D'action
Target of Action
1,6-Hexanediol dimethacrylate is a difunctional monomer that is commonly used in the polymer industry for producing various types of polymers . Its primary targets are the polymer chains where it acts as a crosslinking agent .
Mode of Action
The compound contains two methacrylate groups that can undergo polymerization reactions . These reactions involve the formation of covalent bonds between the methacrylate groups of the 1,6-Hexanediol dimethacrylate and the polymer chains . This results in the formation of a three-dimensional network structure, thereby enhancing the mechanical strength and hydrolysis resistance of the resulting polymer .
Biochemical Pathways
Its polymerization reactions can be catalyzed by various initiators, such as heat, light, or chemical initiators .
Pharmacokinetics
It’s important to note that the compound has a boiling point of >315 °c and a density of 0995 g/mL at 25 °C , indicating its stability under normal conditions.
Result of Action
The primary result of the action of 1,6-Hexanediol dimethacrylate is the formation of crosslinked polymers with enhanced mechanical strength and hydrolysis resistance . These polymers can be used in various applications, including coatings, adhesives, and sealants .
Action Environment
The action of 1,6-Hexanediol dimethacrylate is influenced by environmental factors such as temperature and the presence of initiators . For instance, higher temperatures can increase the rate of polymerization reactions . Additionally, the compound contains 100 ppm hydroquinone as an inhibitor, which can prevent premature polymerization during storage .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
1,6-Hexanediol dimethacrylate plays a significant role in biochemical reactions, particularly in the formation of biomolecular condensates. It interacts with various enzymes, proteins, and other biomolecules through weak hydrophobic interactions. These interactions are crucial for the formation and maintenance of liquid-liquid phase-separated compartments within cells. For instance, 1,6-Hexanediol dimethacrylate can disrupt protein-protein and protein-RNA interactions, leading to the dissolution of liquid condensates .
Cellular Effects
The effects of 1,6-Hexanediol dimethacrylate on cells are profound. It influences cell function by affecting chromatin organization and gene expression. Studies have shown that 1,6-Hexanediol dimethacrylate can rapidly immobilize and condense chromatin in living cells, leading to changes in cell signaling pathways and cellular metabolism . Additionally, it can disrupt biomolecular condensates, which are involved in various cellular processes such as transcriptional control and stress response .
Molecular Mechanism
At the molecular level, 1,6-Hexanediol dimethacrylate exerts its effects through binding interactions with biomolecules. It inhibits weak hydrophobic interactions required for the formation of liquid droplets within cells. This inhibition leads to the dissolution of liquid condensates and the condensation of chromatin. The compound’s ability to interfere with protein-protein and protein-RNA interactions is key to its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,6-Hexanediol dimethacrylate change over time. Short-term exposure to the compound can dissolve biomolecular condensates without affecting cell viability. Long-term exposure may cause aberrant protein aggregation and chromatin hyper-condensation. The stability and degradation of 1,6-Hexanediol dimethacrylate are critical factors in its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 1,6-Hexanediol dimethacrylate vary with different dosages in animal models. At low doses, the compound may not exhibit significant adverse effects. At high doses, it can cause toxic effects, including skin and eye irritation. The threshold effects observed in these studies highlight the importance of dosage control when using 1,6-Hexanediol dimethacrylate in research and industrial applications .
Metabolic Pathways
1,6-Hexanediol dimethacrylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into polymer networks. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in biochemical processes. Its interactions with specific enzymes can influence the overall metabolic pathways within cells .
Transport and Distribution
Within cells and tissues, 1,6-Hexanediol dimethacrylate is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation in specific cellular compartments. Understanding the transport mechanisms of 1,6-Hexanediol dimethacrylate is crucial for optimizing its use in various applications .
Subcellular Localization
The subcellular localization of 1,6-Hexanediol dimethacrylate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The precise localization of 1,6-Hexanediol dimethacrylate within cells is essential for its role in biochemical reactions and cellular processes .
Propriétés
IUPAC Name |
6-(2-methylprop-2-enoyloxy)hexyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-11(2)13(15)17-9-7-5-6-8-10-18-14(16)12(3)4/h1,3,5-10H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPGBCWOQLHKKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27813-91-8 | |
| Record name | 1,6-Hexanediol dimethacrylate homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27813-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044455 | |
| Record name | 1,6-Hexanediol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear light yellow liquid with an unpleasant odor; [Sigma-Aldrich MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,6-hexanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Hexanediol dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19297 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
6606-59-3 | |
| Record name | 1,6-Hexanediol, dimethacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6606-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Hexanediol dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006606593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,6-hexanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,6-Hexanediol dimethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-hexanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.865 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,6-HEXANEDIOL DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RAO49190JV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,6-Hexanediol dimethacrylate?
A1: The molecular formula of 1,6-Hexanediol dimethacrylate is C14H22O4, and its molecular weight is 254.32 g/mol.
Q2: How can spectroscopic techniques be used to characterize HDDMA?
A2: Various spectroscopic methods are employed to characterize HDDMA. [] Fourier Transform Infrared Spectroscopy (FTIR) helps identify functional groups, such as the characteristic peaks for the carbonyl group (C=O) and the carbon-carbon double bond (C=C) present in HDDMA. [] Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H NMR and 13C NMR, provides detailed information about the structure and bonding environment of HDDMA. [, ]
Q3: How does the alkyl chain length of dimethacrylate monomers affect the contraction of inverse opal structures?
A3: Research indicates that longer alkyl chains in dimethacrylate monomers lead to a greater degree of lattice contraction in inverse opal structures. [] For instance, poly(1,6-hexanediol dimethacrylate) (pHDMA) exhibits greater contraction compared to poly(1,2-ethanediol dimethacrylate) (pEDMA) or poly(1,4-butanediol dimethacrylate) (pBDMA). []
Q4: Can the degree of cross-linking in HDDMA-based polymers be controlled, and how does it impact their properties?
A4: The degree of cross-linking in HDDMA-based polymers can be controlled by varying the ratio of HDDMA to other monomers during polymerization. [, , , ] Higher cross-linking densities generally lead to increased hardness, strength, and thermal stability but can also reduce flexibility. [, , ]
Q5: What factors influence the stability of HDDMA under various conditions?
A5: HDDMA, like other methacrylates, is susceptible to polymerization upon exposure to light, heat, or free radical initiators. [, , , ] Proper storage conditions, such as storing it in a cool, dark place and in the presence of inhibitors, are crucial for maintaining its stability. [, , ]
Q6: How does HDDMA behave as a crosslinking agent in polymerization reactions?
A6: HDDMA functions as a crosslinking agent due to its two reactive methacrylate groups. [, , ] These groups can participate in free radical polymerization reactions, forming bridges between polymer chains and creating a crosslinked network structure. [, , , , , ]
Q7: What is the role of HDDMA in creating controlled-release drug delivery systems?
A8: HDDMA's crosslinking ability allows for the creation of hydrogels with tunable properties, making it suitable for controlled-release drug delivery applications. [] By varying the HDDMA concentration, researchers can control the mesh size and release kinetics of the hydrogel. [, ]
Q8: How does HDDMA contribute to the development of microfluidic devices?
A9: HDDMA is utilized in microfluidic device fabrication due to its photopolymerizable nature. [, ] It allows for the creation of intricate channel structures through photolithography techniques, enabling precise fluid control at the microscale. [, ]
Q9: What makes HDDMA suitable for preparing separation media in chromatography?
A10: HDDMA's ability to form gels with controlled pore sizes and surface properties makes it valuable for creating separation media in chromatographic applications. [, ] The hydrophilicity of HDDMA can be modified by copolymerization with other monomers. [, ]
Q10: How is computational chemistry employed to study HDDMA polymerization?
A11: Reactive molecular dynamics simulations, often combined with ab initio calculations, are used to model and understand the free-radical polymerization process of HDDMA. [, ] These simulations provide insights into the reaction mechanisms, kinetics, and the evolving polymer network structure. [, ]
Q11: Can computational methods predict the properties of HDDMA-based polymers?
A12: Yes, computational approaches can be used to predict various properties of HDDMA-based polymers, including their mechanical strength, glass transition temperature, and viscosity. [, ] These methods accelerate material design and optimization by reducing reliance on time-consuming experiments. [, ]
Q12: Is HDDMA cytotoxic, and what factors influence its biocompatibility?
A13: HDDMA, like many methacrylates, exhibits some degree of cytotoxicity, primarily due to the presence of residual monomers in cured polymers. [, , ] The level of cytotoxicity is influenced by factors such as monomer concentration, degree of conversion (extent of polymerization), and cell type. [, , ]
Q13: What research has been done on mitigating the cytotoxic effects of HDDMA-based materials?
A14: Researchers are exploring various approaches to minimize the cytotoxic potential of HDDMA-based materials. [, ] This includes optimizing polymerization conditions to reduce residual monomer content, incorporating biocompatible co-monomers, and developing new HDDMA derivatives with reduced toxicity. [, ]
Q14: What are the environmental concerns regarding HDDMA, and what strategies can mitigate its impact?
A15: HDDMA is not readily biodegradable and can persist in the environment. [] Strategies to address this concern include developing biodegradable alternatives to HDDMA, optimizing its use in applications to reduce waste, and exploring recycling methods for HDDMA-containing materials. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3-Dimethyl-5-[[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1219198.png)
![N-[[(4-methyl-1,2-dihydroisoquinolin-3-yl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1219199.png)
![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)





![7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1219214.png)
![2-Hydroxy-5-[[4-(pyridin-2-ylsulfamoyl)phenyl]diazenyl]benzoic acid;(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-2-(methylamino)hexanal](/img/structure/B1219215.png)


![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B1219220.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1219221.png)